molecular formula C20H17Cl2N3O2 B11450344 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11450344
M. Wt: 402.3 g/mol
InChI Key: ZPQGNKIGSXBTTC-UHFFFAOYSA-N
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Description

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a complex organic compound featuring an indole moiety, a pyrrolidine ring, and chlorinated phenyl groups. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with a ketone under acidic conditions . The indole derivative is then further functionalized to introduce the pyrrolidine and chlorophenyl groups through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens and sulfonyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17Cl2N3O2

Molecular Weight

402.3 g/mol

IUPAC Name

3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-1-(3-chlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H17Cl2N3O2/c21-13-2-1-3-15(8-13)25-19(26)10-18(20(25)27)23-7-6-12-11-24-17-5-4-14(22)9-16(12)17/h1-5,8-9,11,18,23-24H,6-7,10H2

InChI Key

ZPQGNKIGSXBTTC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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